molecular formula C15H19N3O2 B7715142 N-butyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

N-butyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

Cat. No.: B7715142
M. Wt: 273.33 g/mol
InChI Key: IVDJKJUEFWLODH-UHFFFAOYSA-N
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Description

N-butyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is a compound that features a 1,2,4-oxadiazole ring, a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized compounds .

Mechanism of Action

The mechanism by which N-butyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets. For instance, the compound may inhibit certain enzymes or receptors, leading to its observed biological activities . The 1,2,4-oxadiazole ring is known to interact with various biological targets, contributing to the compound’s overall activity .

Comparison with Similar Compounds

N-butyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide can be compared to other 1,2,4-oxadiazole derivatives, such as:

The presence of both the butyl and phenyl groups in this compound makes it unique, potentially offering a balance of hydrophobicity and electronic effects that can be fine-tuned for specific applications .

Properties

IUPAC Name

N-butyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-2-3-11-16-13(19)9-10-14-17-15(18-20-14)12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDJKJUEFWLODH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CCC1=NC(=NO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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